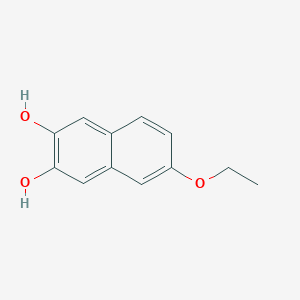

6-Ethoxynaphthalene-2,3-diol

Description

6-Ethoxynaphthalene-2,3-diol is a naphthalene derivative featuring hydroxyl groups at positions 2 and 3 and an ethoxy substituent at position 5. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol (calculated). The compound’s structure combines the π-conjugated naphthalene backbone with polar hydroxyl and ethoxy groups, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science.

Synthesis pathways for similar compounds (e.g., naphthalene-2,3-diol derivatives) often involve functionalization of the parent diol. For instance, naphthalene-2,3-diol can undergo alkylation or acetylation reactions to introduce substituents like ethoxy or acetyl groups . In one method, epibromohydrin is used to generate intermediates, which are further modified to achieve target compounds .

Properties

CAS No. |

136944-52-0 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

6-ethoxynaphthalene-2,3-diol |

InChI |

InChI=1S/C12H12O3/c1-2-15-10-4-3-8-6-11(13)12(14)7-9(8)5-10/h3-7,13-14H,2H2,1H3 |

InChI Key |

YQWGZHRNBFOHMZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=CC(=C(C=C2C=C1)O)O |

Canonical SMILES |

CCOC1=CC2=CC(=C(C=C2C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Naphthalene-2,3-diol

- Structure : Dihydroxyl groups at positions 2 and 3 (C₁₀H₈O₂; MW = 160.17 g/mol).

- Properties : Acts as a bidentate ligand in coordination complexes (e.g., cobalt(III) complexes), forming stable structures due to its catechol-like binding mode .

- Key Differences : Lacks the 6-ethoxy group, reducing steric bulk and lipophilicity compared to 6-Ethoxynaphthalene-2,3-diol. This impacts solubility and reactivity in metal coordination.

2-Acetyl-6-methoxynaphthalene

- Structure : Methoxy group at position 6 and acetyl group at position 2 (C₁₃H₁₂O₂; MW = 200.23 g/mol) .

- Applications : Used as a pharmaceutical intermediate (e.g., in Naproxen synthesis).

- Key Differences :

- The methoxy group (electron-donating) at position 6 vs. ethoxy (larger, more lipophilic).

- Acetyl group at position 2 introduces electrophilic character, unlike the diol groups in this compound.

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

- Structure: Complex phenyl substituent with methylsulfonamido and methoxy groups (C₂₀H₂₁NO₅S; MW = 387.45 g/mol) .

- Properties : Higher molecular weight and steric hindrance reduce solubility in polar solvents compared to simpler derivatives.

- Key Differences : The bulky substituent alters biological activity and synthetic accessibility, whereas this compound offers a simpler structure for functionalization.

p-Cimen-2,3-diol

- Structure : A natural diol isolated from thyme (Thymus vulgaris) .

- Properties : Exhibits potent antioxidant activity, surpassing α-tocopherol and BHA in efficacy.

- Key Differences : While both compounds feature diol groups, p-cimen-2,3-diol’s biological origin and smaller aromatic system contrast with the synthetic naphthalene backbone of this compound.

Structural and Functional Analysis

Substituent Effects

- Position 6 Substituents :

- Diol vs. Mono-ol: The dual hydroxyl groups in this compound enable chelation with metal ions, unlike mono-ol derivatives (e.g., naphthalene-1-ol) .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.